molecular formula C17H18ClNO2S B5851308 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide

2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide

Cat. No. B5851308
M. Wt: 335.8 g/mol
InChI Key: HLIMOJCTXLFRJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide, also known as CMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide in lab experiments is that it has been found to have low toxicity and high selectivity towards cancer cells. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has been found to have good solubility in water, making it easy to use in experiments. However, one of the limitations of using 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide. One direction is to further investigate its potential use in cancer treatment, as it has been found to have promising results in vitro. Another direction is to investigate its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide, which will help in the design of more targeted experiments. Finally, the development of analogs of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide may lead to the discovery of compounds with improved efficacy and selectivity.

Synthesis Methods

The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide involves a three-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thioacetate to form 4-chlorobenzylthioacetate. The second step involves the reaction of 4-chlorobenzylthioacetate with 2-methoxybenzylamine to form 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide. The final step involves the purification of the compound using column chromatography.

Scientific Research Applications

2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has been found to have various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-14(16)10-19-17(20)12-22-11-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIMOJCTXLFRJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.